molecular formula C11H17BN2O2 B6171681 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole CAS No. 2658467-94-6

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Cat. No.: B6171681
CAS No.: 2658467-94-6
M. Wt: 220.1
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Description

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a compound that features a pyrazole ring substituted with a vinyl group and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the coupling of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyrazole and the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Boronic acids.

    Reduction: Ethyl-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester and pyrazole ring. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

2658467-94-6

Molecular Formula

C11H17BN2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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